![molecular formula C20H25NO3 B2443420 1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one CAS No. 1022427-22-0](/img/structure/B2443420.png)
1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one
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Overview
Description
The compound 3,4-Dimethoxyphenethylamine is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxyphenethylamine is approximately planar with an r.m.s. deviation of 0.1237Å . In the crystal, intermolecular C—H⋯O hydrogen bonds connect the molecules into a two-dimensional network structure with an R22 (12) graph-set motif .
Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dimethoxyphenethylamine is 180.2005 g/mol . It is a member of acetophenones and a dimethoxybenzene .
Scientific Research Applications
- Significance : Understanding its photochromic behavior can lead to novel materials for optical devices and controlled drug release systems .
- Significance : Insights into this conformational change can inform drug design and molecular switches .
Photochromism and Light-Induced Switching
Singlet Oxygen Sensitization
Conformational Switching
Organic Synthesis
Chemical Sensors
Mechanism of Action
Target of Action
It is known that similar compounds, such as triazole derivatives, have a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules .
Mode of Action
It is known that similar compounds, such as triazole derivatives, interact with their targets through hydrogen bonding . This interaction can lead to changes in the target molecule’s function, potentially leading to various biological effects .
Biochemical Pathways
Similar compounds, such as triazole derivatives, are known to affect various biochemical pathways due to their ability to bind with target molecules . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
The molecular weight of the compound is 1802005 , which could potentially influence its bioavailability
Result of Action
Similar compounds, such as triazole derivatives, are known to produce a variety of biological effects due to their interaction with target molecules .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-13-8-15-16(10-20(2,3)11-17(15)22)21(13)12-14-6-7-18(23-4)19(9-14)24-5/h6-9H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOCYJQHRNFMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one |
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